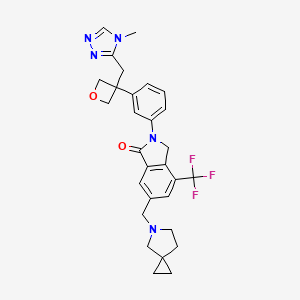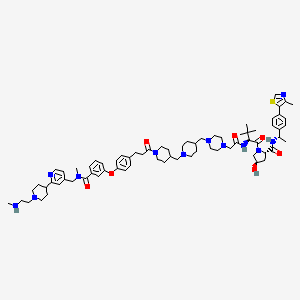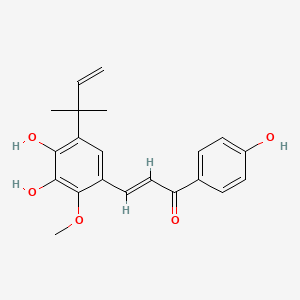
l-Gatifloxacin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
l-Gatifloxacin-d4: is a deuterium-labeled version of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of gatifloxacin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of l-Gatifloxacin-d4 involves the incorporation of deuterium atoms into the gatifloxacin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in gatifloxacin with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: Deuterium-labeled precursors are used in the chemical synthesis of gatifloxacin to incorporate deuterium atoms at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions or chemical synthesis using deuterium-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions: l-Gatifloxacin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are used to study its pharmacokinetics and metabolic pathways .
Aplicaciones Científicas De Investigación
l-Gatifloxacin-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of gatifloxacin in the body.
Metabolic Pathway Analysis: Tracing the metabolic pathways of gatifloxacin using deuterium labeling.
Drug Development: Evaluating the efficacy and safety of gatifloxacin and its derivatives in preclinical and clinical studies.
Biological Research: Investigating the interactions of gatifloxacin with biological targets, such as bacterial enzymes.
Industrial Applications: Used in the development of new antibiotics and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of l-Gatifloxacin-d4 is similar to that of gatifloxacin. It works by inhibiting bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively kills bacteria and prevents their proliferation .
Comparación Con Compuestos Similares
Gatifloxacin: The non-deuterated version of l-Gatifloxacin-d4.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with a broader spectrum of activity.
Ciprofloxacin: An older fluoroquinolone with a similar antibacterial spectrum.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C19H22FN3O4 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[(3S)-2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1/i5D2,8D2 |
Clave InChI |
XUBOMFCQGDBHNK-RRUSYNGWSA-N |
SMILES isomérico |
[2H]C1(CN(C([C@@H](N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] |
SMILES canónico |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)


